2-(6,8-Dibromoquinolin-2-yl)-4,5-dimethoxyaniline
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Overview
Description
2-(6,8-Dibromoquinolin-2-yl)-4,5-dimethoxyaniline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,8-Dibromoquinolin-2-yl)-4,5-dimethoxyaniline typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as iridium complexes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(6,8-Dibromoquinolin-2-yl)-4,5-dimethoxyaniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove bromine atoms or reduce other functional groups.
Substitution: This is common in quinoline derivatives, where bromine atoms can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could produce various substituted quinoline derivatives.
Scientific Research Applications
2-(6,8-Dibromoquinolin-2-yl)-4,5-dimethoxyaniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(6,8-Dibromoquinolin-2-yl)-4,5-dimethoxyaniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoline core allows it to bind to DNA, inhibit DNA synthesis, and induce oxidative stress, making it a potential candidate for cancer therapy . Additionally, its bromine atoms and methoxy groups contribute to its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 6,8-Dibromo-2-(4-morpholin-4-yl-phenyl)-quinoline
- 2-(4-Chloro-phenyl)-4-morpholin-4-yl-quinoline
- 2-(5-Chloro-2-morpholin-4-yl-phenyl)-4-morpholin-4-yl-quinoline
Uniqueness
2-(6,8-Dibromoquinolin-2-yl)-4,5-dimethoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methoxy groups enhances its reactivity and potential for diverse applications.
Properties
IUPAC Name |
2-(6,8-dibromoquinolin-2-yl)-4,5-dimethoxyaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Br2N2O2/c1-22-15-7-11(13(20)8-16(15)23-2)14-4-3-9-5-10(18)6-12(19)17(9)21-14/h3-8H,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMZCNDHKCCEKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2=NC3=C(C=C(C=C3C=C2)Br)Br)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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